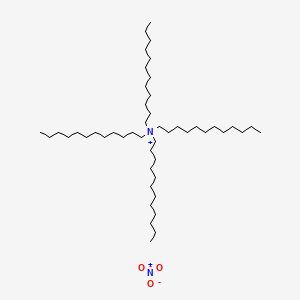

Tetradodecylammonium nitrate

Descripción

The exact mass of the compound Tetradodecylammonium nitrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetradodecylammonium nitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetradodecylammonium nitrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tetradodecylazanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H100N.NO3/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;2-1(3)4/h5-48H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQMUYHFUYRUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H100N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213516 | |

| Record name | Tetradodecylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

753.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63893-35-6 | |

| Record name | Tetradodecylammonium nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63893-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradodecylammonium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063893356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradodecylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradodecylammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADODECYLAMMONIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/801IIU6HOE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Tetradodecylammonium nitrate molecular structure and formula

Topic: Tetradodecylammonium Nitrate: Molecular Architecture, Synthesis, and Bio-Analytical Applications Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

Molecular Architecture, Synthesis, and Bio-Analytical Applications[1]

Executive Summary

Tetradodecylammonium nitrate (TDAN) is a highly lipophilic quaternary ammonium salt utilized primarily as an ion-exchanger in electrochemical sensing and phase-transfer catalysis.[1] Its molecular structure—characterized by a central nitrogen atom shielded by four dodecyl (

For drug development professionals, TDAN serves as a critical model for studying lipophilic ion-pairing , a mechanism essential for understanding the membrane permeability of charged pharmaceutical agents.[1] This guide details the physicochemical specifications, synthesis protocols, and application frameworks for TDAN.[1]

Molecular Specifications & Physicochemical Properties[1][2][3][4][5][6][7]

TDAN is distinct from lower-molecular-weight quaternary ammoniums due to its significant steric bulk and lipophilicity.[1]

Table 1: Physicochemical Data Profile

| Property | Specification |

| IUPAC Name | |

| Common Name | Tetradodecylammonium nitrate (TDAN) |

| CAS Number | 63893-35-6 |

| Molecular Formula | |

| Cation Formula | |

| Molecular Weight | 753.32 g/mol |

| Physical State | Waxy solid / Flakes (at 25°C) |

| Melting Point | 103–105 °C |

| Solubility | Soluble in DCM, THF, Nitrobenzene; Insoluble in Water |

| Function | Anion-exchanger, Phase Transfer Catalyst, ISE Ionophore |

Structural Analysis

The cation, Tetradodecylammonium (

-

Steric Shielding: The long alkyl chains prevent close approach by small, highly hydrated cations, ensuring that the salt remains associated with lipophilic anions or solvated in organic media.[1]

-

Lipophilicity: The high carbon count (

) ensures that the partition coefficient (

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of high-purity TDAN via Two-Phase Metathesis.

Commercially, TDAN is often derived from the more common precursor Tetradodecylammonium Bromide (TDAB) . The following protocol ensures the complete removal of halide interferences, which is critical for sensor applications.

Reagents

-

Precursor: Tetradodecylammonium Bromide (TDAB) [CAS: 14866-34-3].[1]

-

Exchange Salt: Silver Nitrate (

) or Sodium Nitrate ( -

Solvent: Dichloromethane (DCM).

-

Wash: Deionized Water (18.2 MΩ).

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 g of TDAB in 20 mL of Dichloromethane (DCM) in a separatory funnel.

-

Metathesis (Ion Exchange):

-

Option A (Silver Salt - High Purity): Add a stoichiometric equivalent (plus 5% excess) of aqueous

. Shake vigorously for 10 minutes. The reaction is driven by the precipitation of Silver Bromide ( -

Option B (Extraction - Standard): Wash the organic phase 3 times with 20 mL of saturated aqueous

.

-

-

Filtration/Separation:

-

Purification: Wash the organic layer (DCM) 3 times with deionized water to remove excess free nitrate salts.

-

Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

) for 30 minutes. Filter off the desiccant. -

Isolation: Evaporate the DCM under reduced pressure (Rotary Evaporator) at 40°C.

-

Recrystallization: Recrystallize the resulting waxy solid from hot acetone or ethyl acetate to obtain pure TDAN flakes.

Validation Check: Dissolve a small sample of the product in ethanol/water and add a drop of

Visualization: Synthesis Workflow

Figure 1: Synthesis of Tetradodecylammonium Nitrate via Silver Salt Metathesis to ensure halide removal.

Application in Membrane Science (ISEs)[1][10]

The primary application of TDAN is as the active ion-exchanger in Ion-Selective Electrodes (ISEs) for nitrate detection.[1]

Mechanism of Action

In a Polyvinyl Chloride (PVC) membrane, TDAN dissociates into the lipophilic cation

The potential generated at the phase boundary follows the Nernst Equation :

[1]Where

Critical Formulation (Standard Protocol)

To construct a functional nitrate sensor, the following membrane cocktail is recommended (w/w %):

-

Ionophore/Exchanger: TDAN (1–3%)[1]

-

Plasticizer: o-Nitrophenyloctyl ether (NPOE) or Dibutyl phthalate (DBP) (66%) – NPOE is preferred for higher dielectric constant.[1]

-

Matrix: High molecular weight PVC (31-33%)[1]

-

Solvent: Tetrahydrofuran (THF) (dissolves all components, evaporates during casting).[1]

Causality Note: The choice of plasticizer affects the selectivity. Polar plasticizers (like NPOE) favor the extraction of polar anions (like nitrate) over more lipophilic interferences, adhering to the Hofmeister series but optimized for nitrate selectivity.[1]

Visualization: Sensing Mechanism[1]

Figure 2: Potentiometric signal generation at the sample/membrane interface. TDA+ anchors the sensing site.[1]

Relevance to Drug Development[1]

While TDAN is a nitrate sensor, its architecture is highly relevant to pharmaceutical research involving Lipophilic Salts and Permeability Assays .[1]

-

Drug-Ion Pairing: Many API (Active Pharmaceutical Ingredient) candidates are amines that exist as cations at physiological pH. To enhance their transport across lipid bilayers (blood-brain barrier or intestinal wall), researchers pair them with lipophilic anions.[1] Conversely, anionic drugs are paired with lipophilic cations like

.[1]-

Protocol: TDAN can be used as a source of lipophilic nitrate to study the impact of counter-ions on drug solubility in organic media (LogP modification).

-

-

Potentiometric Drug Sensors: In quality control, TDAN-based membranes are used to detect nitrate impurities in drug salts or used as a reference system to develop sensors for anionic drugs (e.g., Diclofenac or Warfarin) by swapping the nitrate for the drug anion.[1]

References

-

Sigma-Aldrich. "Tetradodecylammonium nitrate Selectophore™, ≥99.0%."[1] Product Specification & Data Sheet. Link[1]

-

Santa Cruz Biotechnology. "Tetradodecylammonium nitrate (CAS 63893-35-6)."[3][4] Chemical Data. Link[4][5]

-

Wegmann, D., et al. "Potentiometric determination of nitrate in water samples using a tetradodecylammonium nitrate based ion-selective electrode." Microchimica Acta, 1984.[1] (Foundational work on TDA+ based sensors).

-

PubChem. "Tetradodecylammonium nitrate | C48H100N2O3." National Library of Medicine. Link[1]

-

Sentek. "Nitrate Ion Selective Electrode Operating Instructions." Technical Guide. Link

Sources

Technical Guide: Synthesis and Purification of Tetradodecylammonium Nitrate (TDAN)

Executive Summary

Tetradodecylammonium nitrate (TDAN), a highly lipophilic quaternary ammonium salt, serves as a critical ionophore in potentiometric sensors (Ion-Selective Electrodes - ISEs) and a phase-transfer catalyst in liposomal drug delivery systems. Its high purity is non-negotiable; trace halide impurities (bromide/chloride) severely compromise the selectivity coefficients of ISE membranes and alter the zeta potential of lipid nanoparticles.

This guide details two synthesis routes: the Silver Nitrate Metathesis (Gold Standard for <100g scale) and Anion Exchange Resin (Scalable for >100g). It further defines a self-validating purification protocol based on solvent/anti-solvent recrystallization logic.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Before initiating synthesis, verify the precursor identity. The lipophilicity of the dodecyl chains (

| Property | Data | Note |

| IUPAC Name | Also: Tetra-n-dodecylammonium nitrate | |

| CAS Number | 63893-35-6 | |

| Formula | ||

| Molecular Weight | 753.32 g/mol | |

| Melting Point | 103–105 °C | Sharp MP indicates high purity |

| Solubility | Soluble: THF, DCM, | Critical for purification strategy |

| Appearance | White crystalline flakes |

Synthesis Protocol A: Silver Nitrate Metathesis

Best for: High-purity applications (ISE membranes) where halide removal must be absolute.

Mechanism: Precipitation of insoluble Silver Bromide (

Reagents

-

Precursor: Tetradodecylammonium bromide (TDAB), >98%.

-

Reagent: Silver Nitrate (

), >99% ACS Reagent. -

Solvent: Methanol (anhydrous preferred) or Ethanol.

-

Safety: Work under low light (silver salts are photosensitive). Wear nitrile gloves (TDAN is a skin irritant).

Step-by-Step Methodology

-

Stoichiometric Calculation: Calculate exact molar equivalents. Use a 1.01 molar excess of

to ensure complete removal of bromide.-

Example: 10.0 g TDAB (12.96 mmol) requires 2.22 g

(13.09 mmol).

-

-

Dissolution:

-

Dissolve TDAB in warm Methanol (50°C) in a round-bottom flask. Concentration: ~10 mL solvent per gram of TDAB.

-

Dissolve

in a minimum volume of water/methanol (1:9 mix) in a separate beaker.

-

-

Precipitation Reaction:

-

Add the

solution dropwise to the stirring TDAB solution. -

Observation: A heavy, pale-yellow precipitate (

) will form immediately. -

Stir vigorously for 2 hours at room temperature in the dark (wrap flask in foil).

-

-

Filtration (Critical Step):

-

Use a Celite 545 pad over a sintered glass frit to filter the fine

particles. -

Check: The filtrate must be clear and colorless. If cloudy, refilter through a 0.2

m PTFE membrane.

-

-

Solvent Removal:

-

Rotary evaporate the methanol at 45°C under reduced pressure.

-

Result: A white to off-white crude solid.

-

Synthesis Protocol B: Anion Exchange Resin

Best for: Scalable synthesis (>100g) or when silver contamination is a concern for biological assays.

Workflow

-

Resin Preparation: Use a strong base anion exchange resin (e.g., Dowex 1X8 or Amberlite IRA-400) in Chloride form.

-

Column Conditioning:

-

Pack column. Flush with 1M

(aqueous) until the eluent shows no chloride (test with -

Flush with distilled water to remove excess

. -

Solvent Switch: Flush the column with Methanol to prepare for the organic precursor.

-

-

Exchange:

-

Dissolve TDAB in Methanol.[1]

-

Pass through the column at a slow flow rate (1 bed volume/15 min).

-

Collect eluent.

-

-

Evaporation: Remove methanol to obtain crude TDAN.

Visualization: Synthesis Decision Logic

Figure 1: Decision matrix and process flow for TDAN synthesis. Route A is preferred for sensor development.

Purification: The "Crystal Logic"

Crude TDAN often contains trace precursors or silver salts. Recrystallization exploits the temperature-dependent solubility of the lipophilic cation in moderately polar solvents.

Solvent System

-

Primary Solvent: Ethyl Acetate (Dissolves TDAN when hot; moderate solubility when cold).

-

Anti-Solvent: n-Hexane (TDAN is insoluble).

Recrystallization Protocol

-

Dissolution: Place crude TDAN in a flask. Add minimum boiling Ethyl Acetate (~60-70°C) until dissolved.

-

Tip: If silver particles remain (gray specks), hot filter immediately.

-

-

Nucleation: Remove from heat. Add warm n-Hexane dropwise until the solution turns slightly turbid (cloud point).

-

Clearing: Add one drop of Ethyl Acetate to clear the turbidity.

-

Crystallization:

-

Allow to cool to room temperature slowly (insulate flask with a towel).

-

Transfer to a fridge (4°C) for 4 hours.

-

Do not freeze rapidly; this traps impurities.

-

-

Collection:

-

Filter the white flake-like crystals using a Buchner funnel.

-

Wash with cold n-Hexane (removes surface impurities).

-

-

Drying: Vacuum dry at 40°C for 24 hours.

Quality Control & Validation

To ensure the product meets "Selectophore" grade standards, perform the following checks:

| Test | Method | Acceptance Criteria |

| Identity | FTIR (KBr pellet) | Strong absorption at ~1380 cm⁻¹ ( |

| Purity (Halide) | Dissolve 50mg in MeOH/Water. Add | |

| Melting Point | Capillary Method | 103–105 °C (Narrow range = High Purity).[2] |

| Assay | Elemental Analysis (CHN) | C: ~76.5%, H: ~13.4%, N: ~3.7%. |

Troubleshooting

-

Oiling Out: If the product forms an oil instead of crystals during cooling, the solution is too concentrated or cooled too fast. Re-heat, add slightly more Ethyl Acetate, and cool slower.

-

Gray Tint: Silver contamination. Redissolve in DCM, wash with water, dry organic layer, and re-crystallize.

References

-

PubChem. (n.d.). Tetradodecylammonium nitrate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved October 26, 2023, from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved October 26, 2023, from [Link]

Sources

An In-Depth Technical Guide to Tetradodecylammonium Nitrate: Synthesis, Properties, and Diverse Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Quaternary Ammonium Salt

Tetradodecylammonium nitrate (TDAN), a quaternary ammonium salt with the chemical formula [N(C₁₂H₂₅)₄]⁺NO₃⁻, is a compound of significant interest across various scientific and industrial domains. Its unique molecular structure, featuring a central nitrogen atom bonded to four long dodecyl chains and associated with a nitrate anion, imparts a combination of lipophilicity, ionic character, and surfactant properties. This guide provides a comprehensive overview of TDAN, from its synthesis and fundamental properties to its multifaceted applications in analytical chemistry, catalysis, and the burgeoning fields of nanotechnology and drug delivery. As a senior application scientist, this document aims to not only present established protocols but also to elucidate the underlying scientific principles that govern its utility, thereby empowering researchers to harness its full potential.

Physicochemical Properties and Synthesis of Tetradodecylammonium Nitrate

A thorough understanding of the physicochemical properties of Tetradodecylammonium nitrate is paramount for its effective application.

Table 1: Physicochemical Properties of Tetradodecylammonium Nitrate

| Property | Value | Reference |

| Molecular Formula | C₄₈H₁₀₀N₂O₃ | [1] |

| Molecular Weight | 753.32 g/mol | [1] |

| Appearance | Flakes or powder | [2] |

| Melting Point | 103-105 °C | [2] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | General knowledge |

Synthesis of Tetradodecylammonium Nitrate: A Laboratory-Scale Protocol

While various methods can be employed for the synthesis of quaternary ammonium salts, a common and effective laboratory-scale preparation of Tetradodecylammonium nitrate involves a two-step process starting from tridodecylamine.

Experimental Protocol: Synthesis of Tetradodecylammonium Nitrate

Step 1: Quaternization of Tridodecylamine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tridodecylamine in a suitable solvent such as acetonitrile or a mixture of nitromethane and 2-propanol.

-

Add a molar excess of an alkylating agent, typically an alkyl halide like methyl iodide or dodecyl bromide.

-

Heat the reaction mixture to reflux and maintain for several hours to ensure complete quaternization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The resulting tetradodecylammonium halide may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.

Step 2: Anion Exchange to Nitrate

-

Dissolve the crude tetradodecylammonium halide from Step 1 in a suitable solvent, such as a mixture of dichloromethane and water.

-

Add an aqueous solution containing a molar excess of a nitrate salt, such as silver nitrate or sodium nitrate. If using silver nitrate, the formation of a silver halide precipitate will drive the reaction to completion.

-

Stir the biphasic mixture vigorously for several hours at room temperature to facilitate the anion exchange.

-

Separate the organic layer containing the Tetradodecylammonium nitrate.

-

Wash the organic layer multiple times with deionized water to remove any remaining inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the final product, Tetradodecylammonium nitrate.

-

The purity of the synthesized TDAN can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.

Caption: Workflow for the synthesis of Tetradodecylammonium nitrate.

Core Applications of Tetradodecylammonium Nitrate

The unique properties of TDAN have led to its adoption in a variety of applications, with its roles in analytical chemistry being particularly well-established.

Ion-Selective Electrodes for Nitrate Determination

One of the most prominent applications of Tetradodecylammonium nitrate is as an ionophore in the fabrication of nitrate-selective electrodes (NO₃⁻-ISEs).[3] The long alkyl chains of the tetradodecylammonium cation create a lipophilic environment within a polymer membrane (typically polyvinyl chloride - PVC), which selectively extracts nitrate anions from an aqueous sample into the membrane phase.

Mechanism of a TDAN-based Nitrate-Selective Electrode:

The potentiometric response of the electrode is governed by the selective partitioning of nitrate ions at the interface between the sample solution and the ion-selective membrane. The large, lipophilic tetradodecylammonium cation forms a stable ion-pair with the nitrate anion within the membrane, facilitating its transport. This selective interaction generates a potential difference across the membrane that is proportional to the logarithm of the nitrate ion activity in the sample, as described by the Nernst equation.

Experimental Protocol: Fabrication of a Nitrate-Selective PVC Membrane Electrode

-

Membrane Cocktail Preparation:

-

Dissolve high molecular weight PVC, a plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE), and Tetradodecylammonium nitrate (the ionophore) in a volatile solvent like tetrahydrofuran (THF). A typical composition by weight might be approximately 33% PVC, 66% plasticizer, and 1% TDAN.

-

-

Membrane Casting:

-

Pour the membrane cocktail into a flat, glass ring or petri dish placed on a level surface.

-

Allow the solvent to evaporate slowly over 24-48 hours in a dust-free environment. This will result in a transparent, flexible PVC membrane.

-

-

Electrode Assembly:

-

Cut a small disc from the cast membrane and mount it onto the end of a PVC electrode body.

-

Fill the electrode body with an internal reference solution containing a known concentration of nitrate (e.g., 0.1 M KNO₃) and a chloride salt for the internal reference electrode (e.g., 0.1 M KCl).

-

Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.

-

-

Conditioning:

-

Before use, condition the electrode by soaking it in a solution of a known nitrate concentration (e.g., 0.01 M KNO₃) for several hours. This allows the membrane to become fully hydrated and equilibrated with nitrate ions.

-

Caption: Mechanism of a TDAN-based nitrate-selective electrode.

Ion-Pairing Agent in High-Performance Liquid Chromatography (HPLC)

In reversed-phase HPLC, highly polar or ionic analytes often exhibit poor retention on nonpolar stationary phases. Tetradodecylammonium nitrate can be employed as an ion-pairing reagent to enhance the retention and separation of anionic species.

The Principle of Ion-Pair Chromatography with TDAN:

TDAN is added to the mobile phase. The positively charged tetradodecylammonium cations form neutral ion-pairs with anionic analytes in the sample. These newly formed ion-pairs are significantly more hydrophobic than the original anionic analytes. This increased hydrophobicity leads to stronger interactions with the nonpolar stationary phase (e.g., C18), resulting in increased retention times and improved chromatographic resolution. The concentration of TDAN in the mobile phase, as well as the pH and organic modifier content, are critical parameters that can be adjusted to optimize the separation.

Workflow for Method Development using TDAN as an Ion-Pairing Reagent:

-

Initial Conditions:

-

Select a suitable reversed-phase column (e.g., C18 or C8).

-

Prepare a mobile phase consisting of an aqueous buffer (to control pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Add Tetradodecylammonium nitrate to the aqueous component of the mobile phase at a starting concentration, typically in the range of 1-10 mM.

-

-

Optimization of Ion-Pair Reagent Concentration:

-

Vary the concentration of TDAN in the mobile phase and observe the effect on the retention times of the anionic analytes. Increasing the concentration will generally lead to longer retention times.

-

-

Optimization of pH:

-

Adjust the pH of the mobile phase to ensure that the analytes of interest are in their anionic form. The pH should be at least 2 units above the pKa of the acidic analytes.

-

-

Optimization of Organic Modifier Concentration:

-

Adjust the percentage of the organic modifier in the mobile phase to fine-tune the retention times and achieve optimal separation between the analytes.

-

-

Method Validation:

-

Once optimal conditions are established, validate the method for parameters such as linearity, accuracy, precision, and selectivity according to standard guidelines.

-

Caption: Principle of ion-pair chromatography with TDAN.

Phase Transfer Catalyst

Quaternary ammonium salts, including TDAN, are effective phase transfer catalysts (PTCs).[4] They facilitate reactions between reactants that are located in different immiscible phases, typically an aqueous phase and an organic phase.

Mechanism of Phase Transfer Catalysis:

The tetradodecylammonium cation is lipophilic due to its long alkyl chains, allowing it to be soluble in the organic phase. However, its positive charge enables it to pair with an anion from the aqueous phase. The TDAN cation essentially acts as a "ferry," transporting the aqueous-soluble anion into the organic phase where it can react with the organic-soluble substrate. After the reaction, the cation can return to the aqueous phase to pick up another anion, thus continuing the catalytic cycle. This process dramatically increases the reaction rate by overcoming the phase barrier.

Example Application:

A classic example of a reaction facilitated by a phase transfer catalyst is the nucleophilic substitution of an alkyl halide (soluble in the organic phase) with a nucleophile like cyanide (soluble in the aqueous phase). Without a PTC, the reaction is extremely slow. The addition of a catalytic amount of a quaternary ammonium salt like TDAN allows for the transport of cyanide ions into the organic phase, leading to a rapid and efficient reaction.

Surfactant and Micelle Formation

With its long hydrophobic dodecyl chains and a hydrophilic nitrate head group, Tetradodecylammonium nitrate exhibits surfactant properties. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails are oriented towards the interior, creating a nonpolar core, while the hydrophilic heads form the outer shell, interacting with the surrounding water.

The ability to form micelles allows TDAN to solubilize nonpolar substances in aqueous media, a property that is fundamental to its applications in areas such as emulsion polymerization and potentially in drug delivery systems.

Emerging and Specialized Applications

Beyond its well-established roles, TDAN and similar long-chain quaternary ammonium salts are being explored for more advanced applications.

Nanoparticle Synthesis and Functionalization

In the synthesis of nanoparticles, surfactants play a crucial role in controlling particle size, shape, and stability. While specific protocols for TDAN are not extensively documented, quaternary ammonium salts are known to act as capping agents or stabilizers during the synthesis of various types of nanoparticles, such as gold or silver nanoparticles. The long alkyl chains can adsorb onto the surface of the growing nanoparticles, preventing their aggregation and controlling their final size.

Furthermore, the positive charge of the tetradodecylammonium cation can be used to functionalize the surface of nanoparticles, imparting a positive zeta potential. This surface charge is important for the stability of the nanoparticle dispersion and can also be utilized for electrostatic interactions with negatively charged biological molecules or drug payloads.

Potential in Drug Delivery Systems

The surfactant properties of TDAN and its ability to form micelles suggest its potential use in drug delivery systems. The hydrophobic core of the micelles can serve as a reservoir for poorly water-soluble drugs, enhancing their solubility and bioavailability. While specific formulations utilizing TDAN are not yet prevalent in the literature, the principles of using quaternary ammonium surfactants in drug delivery are being explored. For instance, they can be incorporated into liposomes or other nanocarriers to modify their surface charge and improve their interaction with cell membranes. However, the biocompatibility and potential cytotoxicity of long-chain quaternary ammonium salts are critical considerations that require thorough investigation for any in vivo applications.

Safety and Handling

Tetradodecylammonium nitrate is classified as a flammable solid and can cause skin and eye irritation.[2] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

Tetradodecylammonium nitrate is a versatile quaternary ammonium salt with a broad spectrum of applications rooted in its unique physicochemical properties. Its utility as an ionophore in nitrate-selective electrodes and as an ion-pairing agent in HPLC is well-established and supported by robust experimental protocols. Its role as a phase transfer catalyst and its surfactant properties open up further avenues for its use in organic synthesis and formulation science. While its application in the more advanced fields of nanoparticle synthesis and drug delivery is still emerging, the fundamental principles governing the behavior of long-chain quaternary ammonium salts suggest significant potential. As research continues, a deeper understanding of the structure-property-function relationships of Tetradodecylammonium nitrate will undoubtedly unlock new and innovative applications for this remarkable compound.

References

-

PubChem. Tetradodecylammonium nitrate. National Center for Biotechnology Information. [Link]

- Li, J., & Li, G. (2010). A Nitrate Ion-Selective Electrode Based on Tetradodecylammonium Bromide. Chinese Journal of Analytical Chemistry, 38(7), 1033-1036.

- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitrate ion-selective coated-wire electrode based on tetraoctadecylammonium nitrate in solid solvents and the effect of additives on its selectivity - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. DSpace [dr.lib.iastate.edu]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

Protocol for fabricating a TDDAN-based ion-selective membrane

Executive Summary

This Application Note details the fabrication, conditioning, and validation of Poly(vinyl chloride) (PVC) matrix membranes utilizing Tetradodecylammonium Nitrate (TDDAN) as the electroactive ion-exchanger.

TDDAN-based sensors are the industry standard for potentiometric determination of nitrate (

Scientific Principles & Mechanism

2.1 The Ion-Exchange Mechanism

The TDDAN molecule comprises a lipophilic quaternary ammonium cation (

The potential generation follows the Nernst Equation :

2.2 The Role of Plasticizers The choice of plasticizer (solvent mediator) is critical. For nitrate sensing, 2-Nitrophenyl octyl ether (o-NPOE) is preferred over Bis(2-ethylhexyl) sebacate (DOS).

-

Why? o-NPOE has a higher dielectric constant (

) compared to DOS (

Materials & Reagents

Reagent purity is paramount to prevent baseline drift.

| Component | Grade | Role | Recommended Source |

| Tetradodecylammonium Nitrate (TDDAN) | >97% | Ion Exchanger | Synth. (see Sec 4.1) or Sigma |

| High Molecular Weight PVC | Selectophore™ | Polymer Matrix | Sigma-Aldrich (81392) |

| 2-Nitrophenyl octyl ether (o-NPOE) | >99% | Plasticizer | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Inhibitor-free, HPLC | Solvent | Merck/Sigma |

| Potassium Nitrate ( | ACS Reagent | Conditioning | General Lab |

Experimental Protocol

Pre-cursor Synthesis (The "Freshness" Factor)

Note: Commercial TDDAN often degrades. For critical applications, synthesize fresh from the Chloride salt.

-

Dissolve 1.0 g of Tetradodecylammonium Chloride (TDDA-Cl) in 10 mL of Dichloromethane (DCM).

-

Transfer to a separatory funnel.

-

Shake vigorously with 10 mL of 1.0 M

(aqueous) for 5 minutes. -

Collect the organic phase (bottom). Discard aqueous phase.

-

Repeat extraction 3 times with fresh

to ensure complete anion exchange ( -

Wash organic phase once with deionized water to remove excess salts.

-

Evaporate DCM under vacuum/rotary evaporator. The resulting viscous oil is pure TDDAN .

Membrane Cocktail Preparation

Standard Ratio: 4% Ionophore : 64% Plasticizer : 32% PVC (w/w).[1]

-

Weighing: Into a 5 mL glass vial, weigh:

-

TDDAN: 8.0 mg

-

o-NPOE: 128.0 mg

-

PVC (High MW): 64.0 mg[1]

-

-

Solvation: Add 2.0 mL of THF .

-

Homogenization: Vortex for 2 minutes, then sonicate for 10 minutes until the solution is perfectly clear. Any turbidity indicates undissolved PVC, which will cause membrane inhomogeneity.

Casting & Curing

-

Place a glass ring (ID: 24 mm) on a pristine glass plate.

-

Pour the cocktail into the ring.

-

Cover with a beaker (raised slightly with a paper clip) to allow slow evaporation.

-

Critical: Rapid evaporation leads to surface skinning and poor adhesion.

-

-

Allow to cure for 24 hours at room temperature.

-

Punch out discs (typically 5-7 mm diameter) using a cork borer.

Electrode Assembly & Conditioning

-

Mounting: Glue the PVC disc to the end of a PVC electrode body using a THF-PVC slurry (glue).

-

Internal Fill: Fill the electrode body with

. (Chloride is needed for the internal Ag/AgCl reference wire). -

Conditioning: Immerse the electrode tip in

for 24 hours prior to first use. This establishes the equilibrium at the phase boundary.

Workflow Visualization

Figure 1: Step-by-step fabrication workflow for TDDAN-based Nitrate ISEs, including the optional precursor synthesis.

Characterization & Validation

To validate the membrane, perform a calibration curve using the method of serial dilution.

6.1 Electrochemical Cell Setup

6.2 Acceptance Criteria Compare your results against these standard metrics for a functioning TDDAN sensor.

| Parameter | Acceptance Range | Cause of Failure |

| Slope (Sensitivity) | -54 to -59 mV/decade | Leaching ionophore; Membrane too thick. |

| Linear Range | Contamination; Poor conditioning. | |

| Detection Limit | Impurities in THF or PVC.[3] | |

| Response Time | Membrane too thick; Old solution. | |

| Drift | Temperature fluctuation; Osmotic pressure mismatch. |

6.3 Selectivity (Hofmeister Series)

TDDAN is a classical ion exchanger.[4] Expect interference in the following order (most interfering to least):

Troubleshooting Guide

-

Symptom: Sub-Nernstian Slope (-30 to -40 mV/dec)

-

Diagnosis: The membrane resistance is too high or the ionophore concentration is too low.

-

Fix: Ensure the TDDAN content is strictly 4-5%. Check if the THF used was "stabilized" (inhibitors can sometimes interfere); use inhibitor-free THF.

-

-

Symptom: Drift / Instability [2][4][5]

-

Diagnosis: Water layer formation between the membrane and the internal contact (if using Solid Contact) or osmotic pressure differences.

-

Fix: For liquid filled electrodes, ensure the internal solution concentration (

) matches the rough ionic strength of the sample.

-

-

Symptom: Opacity in Membrane

-

Diagnosis: Incompatible polymer/plasticizer ratio or water absorption.

-

Fix: Re-cast membrane.[6] Ensure humidity is <40% during casting.

-

References

-

Wegmann, D., et al. (1984). "Anion-selective liquid membrane electrodes based on lipophilic quaternary ammonium compounds." Microchimica Acta, 83(1), 1-16. Link

-

Sigma-Aldrich. "Nitrate Ionophore Cocktail Protocols." Product Technical Guide. Link

-

Joly, M., et al. (2024). "Study of Ion-to-Electron Transducing Layers for the Detection of Nitrate Ions Using FPSX(TDDAN)-Based Ion-Sensitive Electrodes." Sensors, 24(18), 5994.[7] Link

-

Hassan, S.S.M., et al. (2000). "Novel nitrate ion-selective membrane sensors based on 5,10,15,20-tetraphenylporphyrinato cobalt(II)." Analytica Chimica Acta, 427(1), 21-31. (Provides comparative data on TDDAN vs Neutral Carriers). Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. Study of Ion-to-Electron Transducing Layers for the Detection of Nitrate Ions Using FPSX(TDDAN)-Based Ion-Sensitive Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

Revolutionizing Reversed-Phase HPLC: A Guide to Tetradodecylammonium Nitrate as an Ion-Pairing Agent

Introduction: Overcoming the Challenges of Polar and Ionic Analyte Retention in Reversed-Phase Chromatography

In the realm of High-Performance Liquid Chromatography (HPLC), the separation of polar and ionic compounds on conventional reversed-phase (RP) columns presents a persistent challenge. These analytes often exhibit poor retention, leading to co-elution with the solvent front and inadequate resolution. Ion-pair chromatography (IPC) has emerged as a powerful technique to address this limitation. By introducing an ion-pairing agent to the mobile phase, charged analytes form electrically neutral complexes, enhancing their hydrophobicity and promoting retention on the non-polar stationary phase.[1] This application note provides a comprehensive guide to the theory, application, and practical protocols for utilizing tetradodecylammonium nitrate (TDAN), a highly effective, long-chain quaternary ammonium ion-pairing agent, for the analysis of acidic compounds.

The Mechanism of Ion-Pairing with Tetradodecylammonium Nitrate

The efficacy of TDAN as an ion-pairing agent stems from its unique molecular structure, which consists of a positively charged quaternary ammonium head group and four long, hydrophobic dodecyl chains. This amphipathic nature allows it to interact with both the charged analyte and the non-polar stationary phase. Two primary models describe the mechanism of retention in ion-pair chromatography:

-

The Ion-Pairing Model: In this model, the positively charged tetradodecylammonium cation (TDA⁺) forms an ion pair with a negatively charged acidic analyte in the mobile phase. This newly formed neutral complex has a significantly increased affinity for the hydrophobic stationary phase (e.g., C18), leading to enhanced retention.[2][3]

-

The Dynamic Ion-Exchange Model (or Ion-Interaction Model): This model proposes that the hydrophobic alkyl chains of the TDA⁺ cations first adsorb onto the surface of the stationary phase, creating a dynamic, positively charged layer. This layer then acts as an ion-exchanger, attracting and retaining the negatively charged analyte ions.[2]

In practice, the retention mechanism is often a combination of both models, with their relative contributions depending on the specific chromatographic conditions.

Visualizing the Ion-Pairing Mechanism

To better illustrate the two predominant models of ion-pair chromatography with TDAN, the following diagrams are provided.

Caption: The Ion-Pairing Model in the Mobile Phase.

Caption: The Dynamic Ion-Exchange Model on the Stationary Phase.

Application: Separation of Acidic Compounds

The use of TDAN as an ion-pairing agent is particularly advantageous for the separation of acidic compounds that are ionized at neutral or slightly acidic pH. This includes a wide range of analytes relevant to the pharmaceutical, environmental, and food and beverage industries.

Case Study: Analysis of Phenolic Compounds in Water

Protocols

Part 1: Preparation of Reagents and Mobile Phase

1.1. Preparation of a 100 mM Tetradodecylammonium Nitrate (TDAN) Stock Solution:

-

Materials:

-

Tetradodecylammonium nitrate (MW: 753.32 g/mol )

-

HPLC-grade methanol or acetonitrile

-

Volumetric flask (e.g., 100 mL)

-

Analytical balance

-

-

Procedure:

-

Accurately weigh 7.53 g of TDAN.

-

Transfer the TDAN to a 100 mL volumetric flask.

-

Add approximately 50 mL of HPLC-grade methanol or acetonitrile and sonicate until the TDAN is completely dissolved.

-

Bring the solution to the final volume with the same solvent and mix thoroughly.

-

Store the stock solution in a tightly sealed container at room temperature.

-

1.2. Preparation of the Ion-Pairing Mobile Phase:

-

Materials:

-

100 mM TDAN stock solution

-

HPLC-grade water

-

HPLC-grade organic modifier (e.g., acetonitrile or methanol)

-

Buffer components (e.g., phosphate or acetate salts)

-

pH meter

-

-

Procedure:

-

For a typical mobile phase with a final TDAN concentration of 5 mM, add 50 mL of the 100 mM TDAN stock solution to a 1 L volumetric flask.[5]

-

Add the desired amount of buffer salts to the flask. A common starting point is a 10-25 mM buffer concentration.

-

Add approximately 500 mL of HPLC-grade water and swirl to dissolve the buffer salts.

-

Adjust the pH of the aqueous solution to the desired value using an appropriate acid or base (e.g., phosphoric acid or sodium hydroxide). For the analysis of acidic compounds, a pH of around 7.5 is often a good starting point to ensure the analytes are in their ionized form.[5]

-

Add the desired volume of the organic modifier. The percentage of organic modifier will need to be optimized for the specific separation.

-

Bring the mobile phase to the final volume with HPLC-grade water and mix thoroughly.

-

Filter the mobile phase through a 0.45 µm membrane filter before use.

-

Part 2: Chromatographic System Setup and Method Development

2.1. Column Selection and Equilibration:

-

Column: A standard C18 or C8 reversed-phase column is suitable for ion-pair chromatography with TDAN.

-

Equilibration: It is crucial to thoroughly equilibrate the column with the ion-pairing mobile phase before injecting any samples. This ensures that the stationary phase is saturated with the ion-pairing agent, leading to reproducible retention times. Equilibrate the column by flushing with at least 20-30 column volumes of the mobile phase.

2.2. Initial Chromatographic Conditions:

The following conditions can be used as a starting point for method development:

| Parameter | Recommended Starting Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 5 mM TDAN, 25 mM Phosphate Buffer (pH 7.5) in Acetonitrile:Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength for the analyte(s) of interest |

| Injection Volume | 10 µL |

2.3. Method Optimization:

To achieve the desired separation, several parameters can be adjusted:

-

Concentration of TDAN: The concentration of the ion-pairing agent has a significant impact on retention. Increasing the concentration of TDAN will generally lead to an increase in the retention of acidic analytes. However, excessively high concentrations can lead to long analysis times and potential issues with column equilibration and baseline stability. A typical working range for TDAN is 2-10 mM.[1]

-

pH of the Mobile Phase: The pH of the mobile phase must be controlled to ensure that the acidic analytes are in their ionized (anionic) form. A good starting point is a pH that is at least 1.5-2 units above the pKa of the acidic analytes.

-

Type and Concentration of Organic Modifier: The type (e.g., acetonitrile vs. methanol) and concentration of the organic modifier in the mobile phase will affect the retention of the ion-pairs. Increasing the percentage of the organic modifier will decrease retention times.

-

Buffer Concentration: The buffer concentration should be sufficient to maintain a stable pH. A concentration of 10-50 mM is typically adequate.

Quantitative Data: The Impact of Ion-Pairing Agent Concentration on Analyte Retention

To illustrate the effect of the ion-pairing agent concentration on the retention of acidic analytes, the following table presents hypothetical, yet representative, data based on the principles of ion-pair chromatography. The data shows the expected trend of increasing retention time with increasing concentration of a long-chain quaternary ammonium salt for two hypothetical acidic compounds.

| Concentration of TDAN (mM) | Retention Time of Acidic Compound A (min) | Retention Time of Acidic Compound B (min) | Resolution (Rs) between A and B |

| 0 (No Ion-Pairing Agent) | 1.8 | 2.1 | 0.8 |

| 2 | 4.5 | 5.8 | 1.9 |

| 5 | 8.2 | 10.5 | 2.5 |

| 10 | 12.1 | 15.3 | 2.8 |

This data is for illustrative purposes and actual results may vary depending on the specific analytes and chromatographic conditions.

As the table demonstrates, the absence of an ion-pairing agent results in poor retention and resolution. As the concentration of TDAN increases, the retention times of both acidic compounds increase significantly, leading to a substantial improvement in their resolution.

Troubleshooting and Best Practices

-

Long Equilibration Times: Due to the hydrophobic nature of TDAN, column equilibration can be slow. It is advisable to dedicate a column specifically for ion-pair applications to avoid long re-equilibration times when switching between different mobile phases.[2]

-

Baseline Noise and Drifting: Ensure high purity of the TDAN and all mobile phase components to minimize baseline disturbances.

-

Ghost Peaks: Thoroughly flush the system with a strong solvent (e.g., a high percentage of organic modifier without the ion-pairing agent) after use to remove any residual TDAN that could cause ghost peaks in subsequent analyses.

-

Mass Spectrometry (MS) Incompatibility: TDAN is a non-volatile salt and is generally not compatible with electrospray ionization mass spectrometry (ESI-MS) as it can cause ion suppression and contaminate the MS source. If MS detection is required, consider using a volatile ion-pairing agent.

Conclusion

Tetradodecylammonium nitrate is a powerful and versatile ion-pairing agent for the reversed-phase HPLC analysis of acidic compounds. By forming neutral ion-pairs with charged analytes, TDAN significantly enhances their retention and allows for their effective separation on standard C18 or C8 columns. The detailed protocols and method development guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this technique in their laboratories. Careful optimization of the ion-pairing agent concentration, mobile phase pH, and organic modifier content will enable the development of robust and reliable analytical methods for a wide range of polar and ionic analytes.

References

-

What are the primary applications of Tetradecylammonium Bromide (TDAB)? Tetradecylammonium Bromide (TDAB) is primarily used in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), for the separation and analysis of complex mixtures. Available at: [Link]

-

DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. Theseus. Available at: [Link]

-

Determination of Priority Pollutant Phenols in Water by HPLC. Oxford Academic. Available at: [Link]

-

Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Technology Networks. Available at: [Link]

-

Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. PMC. Available at: [Link]

-

Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. Available at: [Link]

-

Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. Available at: [Link]

-

Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent. Available at: [Link]

-

Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. Available at: [Link]

-

Retention of Acid, Base, and Neutral Compound in Ion Pair Chromatography. YouTube. Available at: [Link]

-

The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. Available at: [Link]

-

Determination of Trace Amounts of Cationic Surfactant Cetyl Trimethyl Ammonium Bromide by Liquid-Liquid Extraction-Spectrophotometry Method. Asian Journal of Chemistry. Available at: [Link]

-

Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mass spectrometry. Folia Biologica. Available at: [Link]

-

Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

-

Development and validation of a rapid ultra-high performance liquid chromatography method for the assay of Benzalkonium Chloride using a quality-by-design approach. FeF Chemicals. Available at: [Link]

-

Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Agilent. Available at: [Link]

-

The structure of tetradodecylammonium bromide (TDB). ResearchGate. Available at: [Link]

-

Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. LCGC International. Available at: [Link]

-

Separation of aromatic carboxylic acids using quaternary ammonium salts on reversed-phase HPLC. 1. Separation behavior of aromatic carboxylic acids (Journal Article). OSTI.GOV. Available at: [Link]

-

Bromide. SIELC Technologies. Available at: [Link]

Sources

Application Note: Advanced Electrochemical Detection of Nitrate Ions Using TDDAN-Based Ion-Selective Electrodes

Executive Summary

The precise quantification of nitrate ions (

This Application Note details the fabrication and utilization of Tetradodecylammonium Nitrate (TDDAN) as the critical ion-exchanger in Ion-Selective Electrodes (ISEs). We move beyond traditional PVC-based protocols to describe a state-of-the-art Solid-Contact ISE (SC-ISE) architecture. This approach integrates TDDAN with a fluoropolysiloxane (FPSX) matrix and a nanostructured transducer layer (PEDOT/CNTs) to eliminate the "water layer" effect, significantly reducing potential drift and improving limit of detection (LOD).

Scientific Principles: The Role of TDDAN

The Mechanism of Selectivity

TDDAN is a lipophilic quaternary ammonium salt. In the context of electrochemical sensing, it functions not as a neutral carrier, but as a charged ion-exchanger .

When embedded in a hydrophobic membrane (such as PVC or FPSX), TDDAN establishes a phase boundary potential. The lipophilic ammonium cation (

The potential generated (

Why TDDAN?

Quaternary ammonium salts typically exhibit selectivity based on the Hofmeister series , which favors lipophilic anions. TDDAN is selected because its high lipophilicity prevents leaching into the aqueous sample, ensuring long sensor lifetime, while providing high selectivity for nitrate over hydrophilic interferents like chloride (

Signal Transduction Pathway

The critical failure point in traditional ISEs is the interface between the ionic membrane and the electronic conductor. We utilize a Solid-Contact approach where TDDAN is coupled with a conductive polymer transducer.

Figure 1: Signal transduction pathway in a TDDAN-based Solid-Contact ISE. The TDDAN provides the chemical recognition, while the Transducer layer converts the ionic signal to an electronic potential.

Experimental Protocol: Sensor Fabrication

This protocol describes the fabrication of a "Water-Layer-Free" Nitrate Sensor using TDDAN.

Materials Required[1][2][3][4]

-

Ionophore: Tetradodecylammonium nitrate (TDDAN) (Selectophore™ grade).

-

Matrix: Fluoropolysiloxane (FPSX) or High-molecular-weight PVC.

-

Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE).[1]

-

Transducer Materials: EDOT monomer, LiClO4, Multi-walled Carbon Nanotubes (MWCNTs).

-

Substrate: Screen-printed Carbon Electrodes (SPCE) or Gold disk electrodes.

Step-by-Step Fabrication

Phase 1: Transducer Deposition (The Stabilization Layer)

Rationale: Direct contact between TDDAN/PVC and metal leads to osmotic water transport, causing potential drift. A hydrophobic conductive polymer layer prevents this.

-

Preparation: Clean the electrode surface by polishing with 0.05 µm alumina slurry, followed by ultrasonication in ethanol and deionized water (5 min each).

-

Electropolymerization:

-

Prepare a solution of 0.01 M EDOT and 0.1 M LiClO4 in acetonitrile.

-

Disperse 1 mg/mL MWCNTs into the solution via sonication.

-

Perform Galvanostatic deposition: Apply a constant current density of 0.2 mA/cm² for 715 seconds (charge cutoff: 143 mC/cm²).

-

-

Washing: Rinse the modified electrode gently with acetonitrile to remove unreacted monomer.

Phase 2: TDDAN Membrane Casting

Rationale: TDDAN must be immobilized in a lipophilic matrix to function as an ion-exchanger.

-

Cocktail Preparation:

-

Dissolve the following in 1.5 mL of Tetrahydrofuran (THF):

-

TDDAN (Ionophore): 4.2 mg (approx. 4 wt%)

-

KTFPB (Ionic Additive): 2.5 mg (Stabilizes the potential)

-

FPSX or PVC (Matrix): 93.3 mg

-

-

Note: If using PVC, add o-NPOE (plasticizer) in a 2:1 ratio by weight relative to PVC.

-

-

Deposition:

-

Drop-cast 10 µL of the cocktail onto the Transducer-modified electrode.

-

Allow to dry at room temperature for 24 hours in a dust-free environment.

-

-

Conditioning:

-

Immerse the finished sensor in 0.01 M

solution for 12 hours prior to first use. This establishes the equilibrium at the phase boundary.

-

Measurement and Validation Protocol

Potentiometric Setup

-

Working Electrode: TDDAN-SC-ISE (Fabricated above).

-

Reference Electrode: Double-junction Ag/AgCl (3M KCl outer bridge) to prevent chloride leakage interference.

-

Method: Open Circuit Potential (OCP).

Calibration Procedure

-

Prepare serial dilutions of

ranging from -

Measure EMF starting from the lowest concentration to the highest to minimize memory effects.

-

Record the stable potential (variation < 0.1 mV/min).

-

Data Analysis: Plot EMF vs. log[

].

Expected Performance Data

The following table summarizes the performance metrics of the TDDAN-based sensor compared to a standard coated-wire electrode (no transducer).

| Parameter | Standard TDDAN/PVC Electrode | Advanced TDDAN/PEDOT-CNT Electrode |

| Slope (Sensitivity) | 50 - 53 mV/decade | 55 - 58 mV/decade (Near-Nernstian) |

| Linear Range | ||

| Limit of Detection (LOD) | ~10 µM | ~1 µM |

| Potential Drift | > 2 mV/hour | < 1.5 mV/day |

| Response Time | 30 - 60 seconds | < 10 seconds |

Table 1: Comparative performance metrics demonstrating the necessity of the transducer layer for high-fidelity TDDAN sensing.

Troubleshooting & Critical Factors

Interference (Selectivity Coefficients)

TDDAN generally follows the Hofmeister series. The primary interferents are lipophilic anions.

-

High Interference:

(Perchlorate), -

Low Interference:

, -

Validation: Calculate selectivity coefficients (

) using the Fixed Interference Method (FIM) if working in complex matrices like seawater.

Drift Diagnosis

If the sensor exhibits significant drift (>1 mV/hr):

-

Check the Water Layer: Perform the "Water Layer Test" by switching between 0.1 M

and 0.1 M -

Leaching: If the slope decreases over days, TDDAN may be leaching out. Ensure the membrane cocktail used high-molecular-weight PVC or FPSX and was dried slowly.

References

-

Bene, C., Laborde, A., Legnani, M., & Temple-Boyer, P. (2024). Study of Ion-to-Electron Transducing Layers for the Detection of Nitrate Ions Using FPSX(TDDAN)-Based Ion-Sensitive Electrodes. Sensors, 24(18), 5994.[2][3] [Link][2][4]

-

Bühlmann, P., & Chen, L. D. (2012). Ion-Selective Electrodes with Ion-Exchanger Membranes. Supramolecular Chemistry: From Molecules to Nanomaterials. [Link]

-

Cuartero, M., & Crespo, G. A. (2018). All-solid-state potentiometric sensors: A new wave for in situ aquatic research. Current Opinion in Electrochemistry, 10, 98-105. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Study of Ion-to-Electron Transducing Layers for the Detection of Nitrate Ions Using FPSX(TDDAN)-Based Ion-Sensitive Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review Reports - Study of Ion-to-Electron Transducing Layers for the Detection of Nitrate Ions Using FPSX(TDDAN)-Based Ion-Sensitive Electrodes | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

Application Note: High-Throughput Potentiometric Determination of Nitrate in Environmental Matrices Using TDDAN-Based Flow Injection Analysis

Executive Summary

This application note details the protocol for utilizing Tetradodecylammonium Nitrate (TDDAN) as a lipophilic ionophore within a potentiometric Flow Injection Analysis (FIA) system. Unlike traditional colorimetric methods (e.g., Griess reaction/Cadmium reduction) which are susceptible to turbidity and chromatic interferences, TDDAN-based potentiometry offers a direct, rapid, and reagent-efficient method for monitoring nitrate (

Key Advantages:

-

Turbidity Independence: Direct potentiometric sensing eliminates the need for extensive filtration required in optical methods.

-

High Throughput: FIA architecture allows for 60–120 samples/hour.

-

Wide Dynamic Range: Linear Nernstian response typically from

to

Scientific Mechanism: The TDDAN Interface

The Ionophore

TDDAN is a quaternary ammonium salt (

Signal Transduction

The system operates on the principle of the Ion-Selective Electrode (ISE) . When the TDDAN membrane contacts the sample stream in the flow cell, a phase boundary potential develops according to the Nernst equation:

Where:

- : Measured potential (mV)[1]

- : Slope (theoretically -59.16 mV/decade at 25°C)

-

: Selectivity coefficient (preference for Nitrate over interfering ions like

Visualizing the Sensing Pathway

Figure 1: Signal transduction pathway from aqueous nitrate interaction with TDDAN to electronic readout.

Experimental Protocol

Reagents and Materials

-

Ionophore: Tetradodecylammonium nitrate (TDDAN) [CAS: 33734-52-0].

-

Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC).[1]

-

Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE) or Bis(2-ethylhexyl) sebacate (DOS).[1] Note: o-NPOE is preferred for nitrate selectivity.

-

Solvent: Tetrahydrofuran (THF) (freshly distilled).[1]

-

Carrier Stream (ISAB): 0.01 M

or Phosphate Buffer (pH 5.5) to maintain constant ionic strength.

Sensor Fabrication (Membrane Casting)

Self-Validating Step: The membrane must be transparent and flexible. Cloudiness indicates poor solvent evaporation or moisture contamination.

-

Dissolve Components: In a glass vial, mix:

-

3.0 mg TDDAN (Active Ionophore)

-

64.0 mg o-NPOE (Plasticizer)

-

33.0 mg PVC (Matrix)

-

-

Solvent Addition: Add 1.0 mL THF and stir until the solution is completely clear.

-

Casting: Pour the cocktail into a glass ring (20 mm diameter) fixed on a glass plate.

-

Curing: Cover with a filter paper (to slow evaporation) and let stand for 24 hours.

-

Mounting: Cut a disc from the master membrane and mount it into the FIA flow-through electrode body.

Flow Injection Manifold Setup

Figure 2: Schematic of the Single-Line Flow Injection Analysis system utilizing the TDDAN sensor.

Operational Workflow

-

Conditioning: Pump the carrier solution through the system for 15 minutes to establish a stable baseline potential.

-

Calibration: Inject a series of nitrate standards (

M). -

Sample Analysis: Inject filtered environmental samples (100 µL loop).

-

Wash: Allow carrier stream to return signal to baseline (typically 30–60 seconds) between injections to prevent carryover.

Data Analysis & Validation

Typical Response Characteristics

The following table summarizes expected performance metrics for a properly fabricated TDDAN-FIA system.

| Parameter | Specification | Validation Criteria |

| Slope (Sensitivity) | -54 to -59 mV/decade | If < -50 mV, membrane is aging or plasticizer is leaching. |

| Linear Range | ||

| Response Time ( | < 15 seconds | Slow response indicates dead volume in flow cell. |

| Throughput | 60–80 samples/hour | Dependent on washout time. |

| pH Range | 3.0 – 9.0 | Outside this range, |

Selectivity Coefficients ( )

The selectivity of TDDAN is determined by the Hofmeister series, but optimized by the plasticizer.

-

Major Interferent: Chloride (

).[2] -

Calculation: Use the Fixed Interference Method (FIM).[2]

-

If

, the sensor is 100x more selective for nitrate than chloride. -

Critical Check: For seawater analysis, chloride interference must be mathematically corrected or suppressed using a silver sulfate (

) pretreatment (precipitates AgCl).

-

Troubleshooting Guide

Issue: Drift in Baseline Potential

-

Cause: Leaching of TDDAN into the sample stream or temperature fluctuations.

-

Solution: Ensure the carrier stream is temperature-controlled. Add a small amount of TDDAN to the carrier stream (uncommon) or simply recalibrate every 20 samples.

Issue: Sub-Nernstian Slope (< 50 mV/dec)

-

Cause: Membrane biofouling or "poisoning" by lipophilic anions (e.g., surfactants in wastewater).

-

Solution: Rinse the flow cell with 0.1 M NaOH followed by distilled water. If the slope does not recover, replace the membrane disc.

Issue: Noisy Signal

-

Cause: Air bubbles trapped in the flow cell or poor grounding.

-

Solution: Install a debubbler before the flow cell. Ensure the reference electrode liquid junction is free-flowing.

References

-

BenchChem. (n.d.). Tetraoctylammonium nitrate and Tetradodecylammonium nitrate Properties. Retrieved from 3

-

Joly, M., et al. (2022).[4][5] Study of chemical field effect transistors for the detection of ammonium and nitrate ions in liquid and soil phases. Sensors and Actuators B: Chemical. Retrieved from 6

-

Hassan, S. S. M., et al. (2000). Potentiometric determination of nitrate in vegetables. ResearchGate. Retrieved from 2[3]

-

Lachat Instruments. (2000).[7] Determination of Nitrate/Nitrite in Surface and Wastewaters by Flow Injection Analysis. QuikChem Method 10-107-04-1-A. Retrieved from 7

-

Mamińska, R., et al. (2006). Ammonium- and Nitrate-Selective All-Solid-State Microelectrodes Based on AgI-Ag2O-V2O5 Glass Transducer. University of Warsaw. Retrieved from 1

Sources

- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. Tetraoctylammonium nitrate | 33734-52-0 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Monitoring of Ammonium and Nitrate Ions in Soil Using Ion-Sensitive Potentiometric Microsensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uvm.edu [uvm.edu]

Tetradodecylammonium nitrate in the development of potentiometric microsensors

Application Note & Protocol

Topic: The Role and Application of Tetradodecylammonium Nitrate in the Development of High-Performance Potentiometric Microsensors for Nitrate Detection

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the fabrication and characterization of potentiometric microsensors. It provides a detailed exploration of the principles, materials, and protocols for developing robust nitrate-selective sensors utilizing Tetradodecylammonium nitrate (TDAN) as the active ionophoric component.

Principle of Operation: The Foundation of Selective Nitrate Potentiometry

Potentiometric ion-selective electrodes (ISEs) are electrochemical sensors that measure the activity of a specific ion in a solution[1]. The core of the sensor is an ion-selective membrane that establishes a potential difference due to the selective binding of the target ion. For nitrate (NO₃⁻) detection, this selectivity is conferred by incorporating a specialized ionophore, such as Tetradodecylammonium nitrate (TDAN), into a polymeric membrane matrix[2][3].

The Critical Role of Membrane Components

The performance of the microsensor is not dictated by the ionophore alone but by a synergistic interplay of several components within the ion-selective membrane (ISM).

-

The Ionophore (TDAN): Tetradodecylammonium nitrate is a quaternary ammonium salt. Its large, lipophilic tetradodecylammonium cation is sterically hindered from leaving the hydrophobic polymer membrane. This immobility allows it to act as an ion-exchanger, facilitating the selective partitioning of nitrate anions from the aqueous sample phase into the organic membrane phase[2]. This selective ion-exchange process at the membrane-sample interface is the primary source of the potentiometric signal.

-

The Polymer Matrix (Fluoropolysiloxane or PVC): A hydrophobic polymer, such as fluoropolysiloxane (FPSX) or poly(vinyl chloride) (PVC), serves as the structural backbone of the membrane[4][5]. It provides a dimensionally stable, water-insoluble medium that physically entraps the ionophore and other components, preventing them from leaching into the sample solution. The choice of polymer influences the membrane's mechanical durability and adhesion to the electrode surface.

-

The Ionic Additive (e.g., KTFPB): A lipophilic salt with a bulky, non-interfering counter-ion, such as potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (KTFPB), is a crucial addition[4][6]. It serves two main purposes:

-

It reduces the electrical resistance of the highly resistive organic membrane, which improves signal stability and response time.

-

It ensures a constant concentration of anionic sites within the membrane, minimizing the co-extraction of interfering anions from the sample and thereby enhancing the sensor's selectivity for nitrate[6][7].

-

The Ion-to-Electron Transducer: A Key to Stability in Solid-State Microsensors

In all-solid-state microsensors, a direct interface between the ionically conductive selective membrane and the electronically conductive electrode (e.g., platinum, graphite) can be problematic. An unstable potential can arise from the formation of a thin, undefined water layer at this interface, leading to significant signal drift[6][8].

To overcome this, an ion-to-electron transducing layer is deposited onto the electrode surface before the ion-selective membrane is applied[4]. Conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) or Polypyrrole (PPy), often doped with carbon nanotubes, are ideal for this purpose[7][8]. This layer provides a stable, high-capacitance interface that efficiently couples the ionic flux from the membrane to the electron flow in the electrode, dramatically improving sensor stability, sensitivity, and response time[4][6].

Sensor Characterization and Validation

A rigorous validation process is essential to establish the trustworthiness and reliability of the fabricated microsensors.

Protocol 4.1: Potentiometric Calibration

-

Prepare Standards: Prepare a series of NaNO₃ standard solutions ranging from 1.0 M down to 1.0 x 10⁻⁷ M via serial dilution.

-

Measure Potential: Immerse the conditioned nitrate microsensor and a stable Ag/AgCl reference electrode into the lowest concentration standard. Record the stable potential reading (EMF).

-

Iterate: Repeat the measurement for each standard, moving from lowest to highest concentration. Rinse the electrodes with deionized water and gently blot dry between measurements.

-

Plot Data: Plot the recorded EMF (mV) on the y-axis against the logarithm of the nitrate concentration (log[NO₃⁻]) on the x-axis.

-

Analyze: Perform a linear regression on the linear portion of the curve. The slope of this line is the sensor's sensitivity.

Protocol 4.2: Performance Evaluation

-

Sensitivity: The slope of the calibration curve. For a monovalent anion like nitrate, the theoretical Nernstian slope is approximately -59.2 mV/decade at 25°C. A practical, high-performing sensor should exhibit a slope >50 mV/decade.[7][9]

-

Limit of Detection (LOD): Determined from the intersection of the extrapolated linear segments of the calibration curve at low and high concentrations.[10]

-

Selectivity: The sensor's preference for the target ion over other interfering ions. This is quantified by the potentiometric selectivity coefficient (Kpot). It can be determined using the Fixed Interference Method (FIM) by measuring the sensor's response in solutions containing a fixed concentration of an interfering ion (e.g., 0.01 M NaCl) and varying concentrations of nitrate.

-

Stability: Assessed by continuously monitoring the sensor's potential in a fixed nitrate solution over an extended period (hours to days). Low potential drift (e.g., <2 mV/day) indicates a stable sensor.[6][7]

Data and Expected Results

The following tables summarize typical compositions and performance metrics for a TDAN-based nitrate microsensor, as derived from scientific literature.

Table 1: Example Ion-Selective Membrane Compositions

| Component | Formulation 1 (FPSX-based) [4] | Formulation 2 (PVC-based) [5] |

| Polymer | 134 mg (FPSX) | 33% by weight (PVC) |

| Ionophore | 6.00 mg (TDAN) | 2% by weight (TDAB) |

| Plasticizer | N/A (FPSX is self-plasticizing) | 65% by weight (DOP) |

| Ionic Additive | 4.16 mg (KTFPB) | N/A |

| Solvent | 1 mL (THF) | THF |

| Note: TDAB (Tetradodecylammonium bromide) is used here, but TDAN functions similarly as the ionophore. |

Table 2: Typical Performance Characteristics

| Parameter | Expected Value | Reference(s) |

| Sensitivity (Slope) | -53 to -59 mV/decade | [1][5][11] |

| Linear Range | 10⁻⁵ M to 10⁻¹ M | [5][6][7] |

| Limit of Detection (LOD) | 10⁻⁶ to 10⁻⁷ M | [1] |

| Response Time (t₉₅) | < 30 seconds | [5] |

| Operational pH Range | 2.8 - 8.5 | [5] |

| Selectivity (log Kpot) | Cl⁻ < -2.0; HCO₃⁻ < -2.0; SO₄²⁻ < -2.0 | [6][7] |

| Drift | ~1.5 mV/day (with transducer layer) | [6][7] |

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Sensitivity / Sub-Nernstian Slope | - Incorrect membrane composition (wrong component ratios).- Leaching of ionophore from the membrane.- Presence of a significant water layer at the electrode interface (if no transducer was used). | - Remake the membrane cocktail, ensuring precise weighing.- Ensure high-purity, high molecular weight polymer is used.- Fabricate a new sensor with an ion-to-electron transducing layer. |

| High Signal Drift / Unstable Potential | - Absence or poor quality of the ion-to-electron transducer layer.- Delamination of the membrane from the electrode.- Unstable reference electrode. | - Optimize the electropolymerization protocol for the transducer layer.- Ensure the electrode surface is clean before membrane deposition.- Check or replace the reference electrode. |

| No Response to Nitrate | - Incomplete electrical circuit.- Defective or cracked membrane.- Incorrect membrane formulation (missing ionophore). | - Check all electrical connections.- Visually inspect the membrane under a microscope for defects.- Prepare a fresh membrane cocktail and re-fabricate the sensor. |

| Poor Selectivity | - Absence of lipophilic ionic additives (e.g., KTFPB) in the membrane. | - Reformulate the membrane to include an ionic additive to suppress interference from other lipophilic anions. |

References